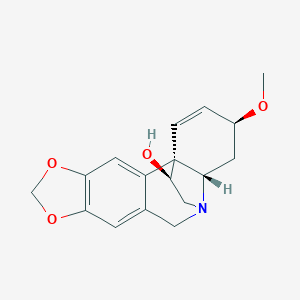
Hemanthamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hemanthamine is a natural product found in Scadoxus multiflorus, Stenomesson miniatum, and other organisms with data available.
Aplicaciones Científicas De Investigación
Anticancer Properties
Hemanthamine has been primarily studied for its anticancer effects. Research indicates that it can effectively induce apoptosis in cancer cells, particularly those resistant to conventional therapies.
- Mechanism of Action : this compound targets the ribosome, specifically binding to the A-site cleft of the large ribosomal subunit. This binding disrupts protein synthesis, which is crucial for cancer cell growth and proliferation. The compound induces nucleolar stress, activating pathways that stabilize the p53 protein, a key regulator of the cell cycle and apoptosis. This mechanism leads to enhanced cell death in various cancer cell lines .
-
Case Studies :
- A study conducted by Lafontaine et al. demonstrated that this compound extract from daffodils could trigger cancer cell death by inhibiting ribosome production in the nucleolus .
- Another investigation highlighted its effectiveness against multidrug-resistant cancer cells, showcasing its potential as a novel therapeutic agent .
Pharmacological Potential Beyond Cancer
While this compound is primarily recognized for its anticancer properties, it also exhibits other pharmacological activities:
- Anticholinesterase Activity : Similar to galanthamine, this compound shows promise in treating neurodegenerative diseases by inhibiting acetylcholinesterase, an enzyme linked to cognitive decline in conditions like Alzheimer's disease .
- Antiviral and Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess antiviral properties and could be explored for its anti-inflammatory effects, indicating a broader therapeutic potential beyond oncology .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for developing more potent derivatives with reduced toxicity:
- X-ray Crystallography Studies : Recent structural studies have provided insights into how this compound interacts with ribosomal components at the molecular level. These findings can guide the design of new compounds that enhance therapeutic efficacy while minimizing side effects .
Summary of Research Findings
Conclusion and Future Directions
This compound stands out as a promising compound with multifaceted applications in cancer therapy and beyond. Ongoing research into its mechanisms and potential derivatives will be pivotal in harnessing its full therapeutic potential.
Future studies should focus on:
- Clinical trials to evaluate efficacy and safety in humans.
- Development of synthetic analogs with improved pharmacological profiles.
- Exploration of this compound's role in other disease models.
Propiedades
Número CAS |
1472-76-0 |
|---|---|
Fórmula molecular |
C17H19NO4 |
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
(1S,13S,15S,18S)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol |
InChI |
InChI=1S/C17H19NO4/c1-20-11-2-3-17-12-6-14-13(21-9-22-14)4-10(12)7-18(8-16(17)19)15(17)5-11/h2-4,6,11,15-16,19H,5,7-9H2,1H3/t11-,15+,16-,17+/m1/s1 |
Clave InChI |
YGPRSGKVLATIHT-BEMMVCDISA-N |
SMILES |
COC1CC2C3(C=C1)C(CN2CC4=CC5=C(C=C34)OCO5)O |
SMILES isomérico |
CO[C@H]1C[C@H]2[C@@]3(C=C1)[C@@H](CN2CC4=CC5=C(C=C34)OCO5)O |
SMILES canónico |
COC1CC2C3(C=C1)C(CN2CC4=CC5=C(C=C34)OCO5)O |
Sinónimos |
haemanthamine hemanthamine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















